Polyvinylbenzyl Glucaro(1,4)lactonate Coating Doubles Biliary Stent Patency In Vivo Compared to Uncoated Controls
In a porcine model of bile duct stenosis, stents coated with a 70% polyvinylbenzyl glucaro(1,4)lactonate (PVBGL) formulation demonstrated a statistically significant increase in functional patency time. The mean patency duration for 70% PVBGL-coated stents was 23.4 weeks, compared to 11.2 weeks for uncoated control stents and 10.5 weeks for stents coated with a 0% polymer control [1].
| Evidence Dimension | Stent patency time in vivo |
|---|---|
| Target Compound Data | 23.4 ± 1.8 weeks |
| Comparator Or Baseline | Uncoated stent: 11.2 ± 2.1 weeks; 0% polymer-coated stent: 10.5 ± 2.5 weeks |
| Quantified Difference | Patency time extended by 12.2 weeks (p=0.05 vs uncoated) and 12.9 weeks (p=0.05 vs 0% polymer) |
| Conditions | Porcine model of bile duct stenosis; stents observed via endoscopy for up to 6 months |
Why This Matters
This in vivo performance metric directly translates to reduced frequency of invasive stent replacement procedures, a key driver for clinical adoption and device procurement.
- [1] Zhang W, et al. Studying in vivo and in vitro effects of a novel polyvinyl benzyl chloride-D-glucaro-1,4-lactonate polymer-coated bile duct stent for anti-biliary mud deposition. J Appl Biomater Funct Mater. 2022;20:22808000221134988. doi: 10.1177/22808000221134988. PMID: 36366921. View Source
